molecular formula C15H11ClF3NO2 B2539133 2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide CAS No. 339011-04-0

2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide

Cat. No. B2539133
M. Wt: 329.7
InChI Key: KUAUBJPNAXNCRL-UHFFFAOYSA-N
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Description

The compound "2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, related compounds have been synthesized and studied for their structural, vibrational, and quantum chemical properties, as well as for their potential as thrombin inhibitors and herbicides .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of halogenated phenols with various acetyl or amino derivatives. For example, the synthesis of N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide involved the reaction of 4-phenoxyphenol with 2-chloroacetyl methylamine, followed by a reaction with sulfuryl chloride . Similarly, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was achieved by reacting 2,6-dichloro-4-trifloromethylaniline with POCl3 . These methods could potentially be adapted to synthesize the compound by substituting the appropriate halogenated phenol and acetyl or amino derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods, including FTIR, FT-Raman, 1H NMR, and X-ray diffraction analysis. For instance, the structure of (4-chloro-2-methylphenoxy) acetamide was elucidated using direct methods and refined by full-matrix least-squares methods, revealing that the molecules dimerize about a center of symmetry . These techniques could be employed to analyze the molecular structure of "2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide" to gain insights into its conformation and potential intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in the context of their potential biological activities. For example, certain acetamides have been identified as potent thrombin inhibitors, with variations in the substituents affecting their affinity for thrombin . Additionally, novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides have shown herbicidal activities against dicotyledonous weeds . These findings suggest that the compound may also exhibit specific chemical reactivity that could be harnessed for biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through various analyses. The vibrational characteristics and thermodynamical properties have been studied using ab initio and DFT studies, which help in understanding the influence of substituents on the characteristic frequencies of functional groups . The crystal structure and density of these compounds have also been reported, providing valuable information on their solid-state properties . These methods can be applied to determine the physical and chemical properties of "2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide," which would be essential for understanding its stability, solubility, and potential applications.

Scientific Research Applications

Photoreactions in Different Solvents

Research has shown that compounds similar to "2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide" undergo different photoreactions in various solvents. For example, the photoreactions of flutamide, a related compound, in acetonitrile and 2-propanol solvents have been studied to understand the process of photodermatosis upon sunlight exposure (Watanabe, Fukuyoshi, & Oda, 2015). This indicates the significance of solvent effects on the stability and reactions of similar compounds, which could be crucial for pharmaceutical applications and the development of light-sensitive drugs.

Precursors to Novel Compounds

Another application is the use of related difluoroacetamide compounds as precursors in organic synthesis. For instance, difluoro(trimethylsilyl)acetamides have been used to create 3,3‐difluoroazetidinones, showcasing a method to generate novel structures with potential applications in medicinal chemistry and material science (Bordeau, Frébault, Gobet, & Picard, 2006).

Herbicidal Activity

Some derivatives of related compounds have been investigated for their herbicidal activities. For example, novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides showed good herbicidal activities against dicotyledonous weeds (Wu et al., 2011). This suggests that modifications to the core structure of "2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide" could tailor its properties for agricultural applications.

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research on derivatives of phenylacetamide, a structural motif related to the compound of interest, has revealed potential anticancer, anti-inflammatory, and analgesic activities. This highlights the compound's potential in the development of new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).

properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO2/c1-9-8-10(16)2-7-13(9)22-15(18,19)14(21)20-12-5-3-11(17)4-6-12/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAUBJPNAXNCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C(=O)NC2=CC=C(C=C2)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-(4-fluorophenyl)acetamide

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